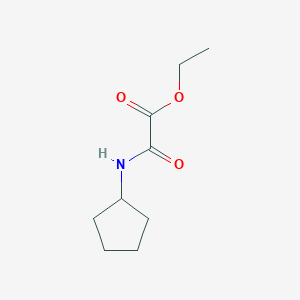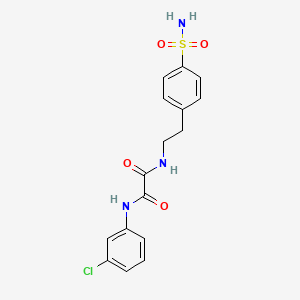![molecular formula C24H32N2O5S B2870993 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 921915-01-7](/img/structure/B2870993.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazepine ring, which is a seven-membered ring containing an oxygen and a nitrogen atom. The dimethyl, propyl, and propoxy groups would be attached to this ring. The sulfonamide group would likely be attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, this compound is likely to be solid at room temperature given its molecular weight. Its solubility in water would depend on the polarity of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has focused on novel synthetic routes and characterizations of various sulfonamide compounds with potential pharmacological activities. For instance, the synthesis of novel classes of [1,4]oxazepine-based primary sulfonamides demonstrated strong inhibition of human carbonic anhydrases, highlighting the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme prosthetic group (Sapegin et al., 2018).
- Another study synthesized and characterized new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes, focusing on antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. This research highlighted the potential of these compounds for medicinal applications (Alyar et al., 2018).
Photophysical and Photochemical Properties
- Investigations into the photophysical and photochemical properties of sulfonamide derivatives have led to the identification of potential applications in photodynamic therapy. For example, a study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrated high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
- Sulfonamide compounds have been explored for their antimicrobial and antifungal properties, with several studies reporting potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. For example, N-substituted sulfonamides bearing a benzodioxane moiety exhibited significant antibacterial activity (Abbasi et al., 2016).
Anticancer and Enzyme Inhibition
- Certain sulfonamide derivatives have shown promise as anticancer agents and enzyme inhibitors. A study on mixed-ligand copper(II)-sulfonamide complexes revealed that the sulfonamide derivative significantly affects DNA binding, cleavage, genotoxicity, and anticancer activity, offering new insights into the design of anticancer drugs (González-Álvarez et al., 2013).
Agricultural Applications
- In the agricultural sector, research on nanoparticle carrier systems for fungicides, such as carbendazim and tebuconazole, has demonstrated the potential of sulfonamide derivatives for sustained release formulations. These systems could lead to reduced environmental toxicity and improved efficacy in plant disease management (Campos et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-6-12-26-20-15-18(8-10-22(20)31-16-24(4,5)23(26)27)25-32(28,29)19-9-11-21(17(3)14-19)30-13-7-2/h8-11,14-15,25H,6-7,12-13,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIKTSSANDUTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCCC)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

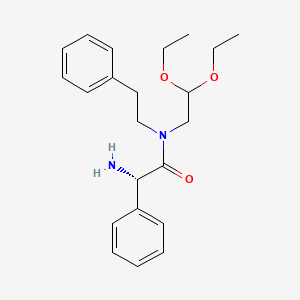
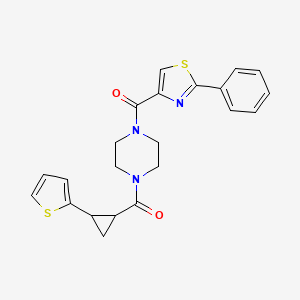

![(4-Bromothiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2870919.png)
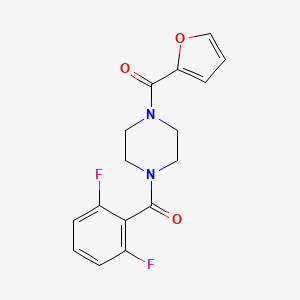
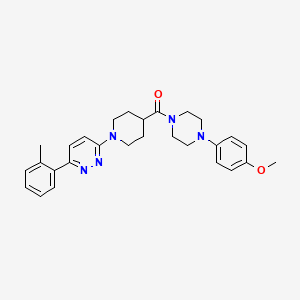
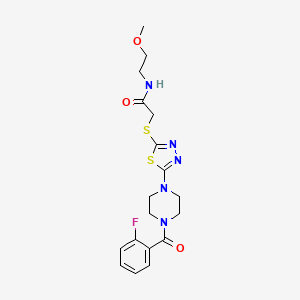
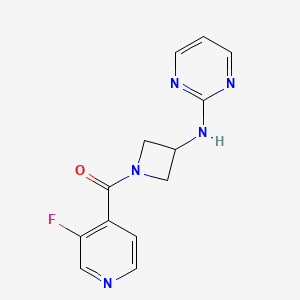
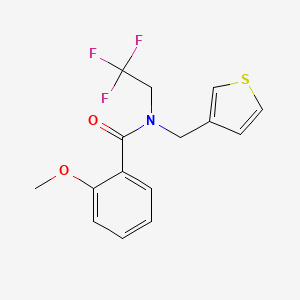
![N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2870927.png)
![6-(3-Fluorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2870928.png)
